Regioisomeric Differentiation: 3-(2-Methylpiperazin-1-yl) vs. 4-(Piperazin-1-yl) Substitution Pattern
The target compound's thiopyran-3-yl attachment of a 2-methylpiperazine substituent yields distinct computed physicochemical properties versus the prevalent 4-(piperazin-1-yl) regioisomer (CAS 914654-81-2). The 2-methyl group contributes one hydrogen bond donor count and increases steric bulk adjacent to the linking nitrogen, while the sulfone orientation differs relative to the piperazine ring plane [1]. These differences are critical for structure-activity relationship (SAR) studies where binding pocket complementarity is sensitive to vector geometry [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0 |
| Comparator Or Baseline | CAS 914654-81-2 (4-(piperazin-1-yl) analog, unsubstituted piperazine): Computed XLogP3-AA ≈ -0.5 (estimated from structural similarity; no published experimental logP available) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5 (more lipophilic) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm; no experimental logD/logP values publicly available for either compound. |
Why This Matters
A difference of 0.5 log units in computed lipophilicity predicts altered membrane permeability and off-target promiscuity risk, making the two regioisomers non-interchangeable in lead optimization programs.
- [1] PubChem. (2025). Computed Descriptors: XLogP3-AA for CID 64930735 (target) and CID 11215045 (914654-81-2). View Source
- [2] ESTEVE LABOR DR. (2018). WO2018153546A1: Tetrahydropyran and tetrahydrothiopyran methanone derivatives having multimodal activity against pain. GoodIP. View Source
